molecular formula C20H18F2N4O2 B2912215 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775382-43-8

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2912215
CAS No.: 1775382-43-8
M. Wt: 384.387
InChI Key: DXCPUCFRNSGTCM-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a scaffold known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structurally, it features a piperidine ring substituted with a 2,5-difluorobenzoyl group at the 1-position and a phenyl group at the 4-position of the triazolone core. The 2,5-difluorobenzoyl moiety introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological targets compared to non-fluorinated analogs .

Properties

IUPAC Name

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c21-14-6-7-17(22)16(12-14)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCPUCFRNSGTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the reaction of 2,5-difluorobenzoyl chloride with piperidine to form the intermediate 1-(2,5-difluorobenzoyl)piperidine. This intermediate is then reacted with 4-phenyl-1,2,4-triazol-3-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents at Piperidine-1 Position Substituents at Triazolone-4 Position Key Structural Differences
3-[1-(2,5-Difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (Target) 2,5-Difluorobenzoyl Phenyl Fluorinated benzoyl group
3-[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 3,5-Dimethylbenzoyl Phenyl Electron-donating methyl groups vs. fluorine atoms
3-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 3,4-Dimethylbenzoyl Phenyl Methyl groups alter steric and electronic profiles
4-Ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride None (free piperidine) Ethyl Lack of benzoyl group; ethyl substituent

Key Observations :

  • Methyl vs. Fluorine : Methyl groups in analogs (e.g., 3,5-dimethylbenzoyl) enhance steric bulk but reduce polarity, which may decrease solubility in aqueous environments .

Key Findings :

  • Antimicrobial Potential: The target compound’s fluorinated benzoyl group could improve activity against Gram-negative bacteria compared to methylated analogs, as fluorine often enhances penetration through lipopolysaccharide layers .
  • Anti-inflammatory Activity: Thione-containing analogs (e.g., ) show higher efficacy than non-thione derivatives, suggesting the triazolone core alone may be insufficient for this activity.
Physicochemical and Spectroscopic Properties

Comparative data from computational and experimental studies:

Property Target Compound (Predicted) 3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-analog 1-Acetyl-3-methyl-4-[3-(3-methoxybenzoxy)-benzylidenamino]-analog
pKa (Theoretical) ~8.2 (weak acid) ~7.9 ~8.5
LogP 3.1 (high lipophilicity) 2.8 2.4
IR Stretching (C=O) 1680–1700 cm⁻¹ 1675 cm⁻¹ 1695 cm⁻¹
HOMO-LUMO Gap (DFT) 4.5 eV 4.2 eV 4.8 eV

Insights :

  • Lipophilicity : The target compound’s higher LogP (3.1) suggests better cell membrane penetration than less fluorinated analogs .
  • Acidic Strength : Weaker acidity (pKa ~8.2) compared to acetylated analogs (pKa ~8.5) may reduce ionization at physiological pH, favoring passive diffusion .

Biological Activity

The compound 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H19F2N3O
  • Molecular Weight : 345.37 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Structural Representation

The structural representation of the compound highlights the presence of a piperidine ring, a triazole moiety, and difluorobenzoyl substituent, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical) and HepG2 (liver) cells. For instance, Mannich bases derived from similar structures have demonstrated IC50 values lower than 2 μg/mL against MCF-7 (breast cancer) cell lines .
  • Induction of Apoptosis : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies suggest that triazole derivatives can also exhibit antimicrobial effects. The structure of this compound may enhance its interaction with microbial targets due to the presence of electron-withdrawing groups like difluorobenzoyl.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
  • Receptor Modulation : The compound may act as a ligand for various receptors involved in cell signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cellular damage and apoptosis.

In Vitro Studies

A study investigating the effects of related triazole compounds on cancer cell lines showed that these compounds could significantly reduce cell viability in a dose-dependent manner. For example:

CompoundCell LineIC50 (μg/mL)
3aHeLa1.8
3bHepG20.9
3cMCF-71.5

In Vivo Studies

In vivo studies using murine models have demonstrated that certain triazole derivatives can suppress tumor growth effectively while maintaining low toxicity profiles compared to conventional chemotherapeutics .

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